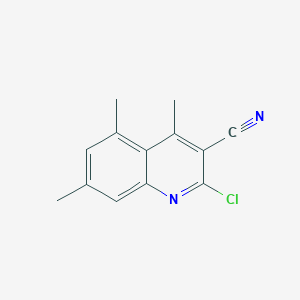
2-Chloro-4,5,7-trimethylquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,5,7-trimethylquinoline-3-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the second position, three methyl groups at the fourth, fifth, and seventh positions, and a carbonitrile group at the third position on the quinoline ring. The molecular formula of this compound is C13H11ClN2, and it has a molecular weight of approximately 230.7 g/mol .
Métodos De Preparación
The synthesis of 2-Chloro-4,5,7-trimethylquinoline-3-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Vilsmeier-Haack reaction is often employed, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used to introduce the formyl group, followed by cyclization to form the quinoline ring .
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
2-Chloro-4,5,7-trimethylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted by nucleophiles such as amines or thiols under appropriate conditions. For example, the reaction with an amine can yield the corresponding amino derivative.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinoline N-oxides or reduction reactions to form dihydroquinolines.
Cyclization Reactions: The carbonitrile group can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-4,5,7-trimethylquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials and catalysts.
Biology: The compound and its derivatives have shown potential as antimicrobial and antiviral agents. They are studied for their ability to inhibit the growth of various pathogens.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4,5,7-trimethylquinoline-3-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. For example, its antimicrobial activity could be attributed to the inhibition of essential enzymes in the pathogen’s metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
2-Chloro-4,5,7-trimethylquinoline-3-carbonitrile can be compared with other similar compounds in the quinoline family, such as:
2-Chloroquinoline-3-carbaldehyde: This compound has a formyl group instead of a carbonitrile group.
4,5,7-Trimethylquinoline: Lacks the chlorine and carbonitrile groups. It is less reactive but still valuable as a precursor in organic synthesis.
2-Chloro-4-methylquinoline: This compound has fewer methyl groups and different reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H11ClN2 |
|---|---|
Peso molecular |
230.69 g/mol |
Nombre IUPAC |
2-chloro-4,5,7-trimethylquinoline-3-carbonitrile |
InChI |
InChI=1S/C13H11ClN2/c1-7-4-8(2)12-9(3)10(6-15)13(14)16-11(12)5-7/h4-5H,1-3H3 |
Clave InChI |
MCLUAELVTVKRJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C(C(=NC2=C1)Cl)C#N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10H-Spiro[acridine-9,9'-xanthene]](/img/structure/B12969977.png)
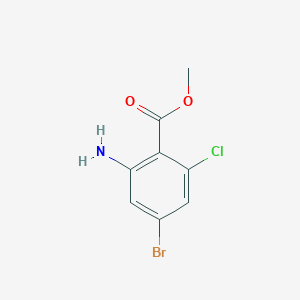
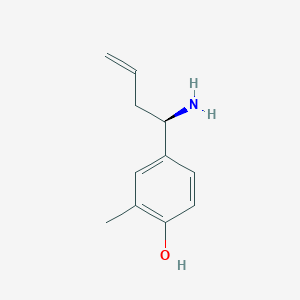
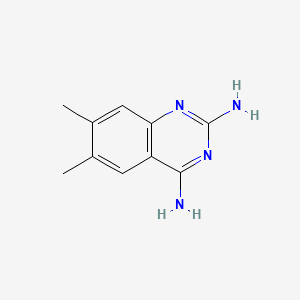
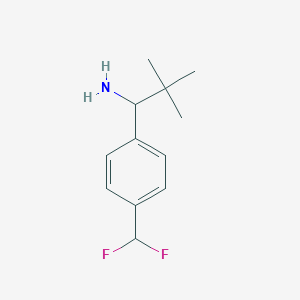
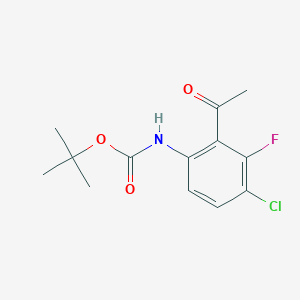
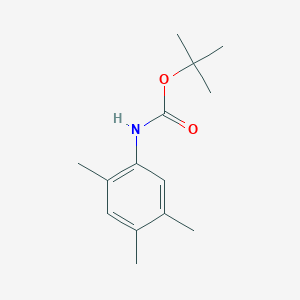
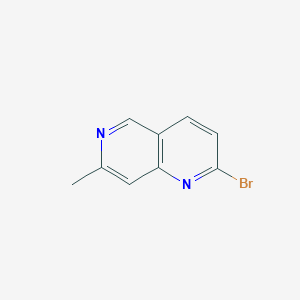
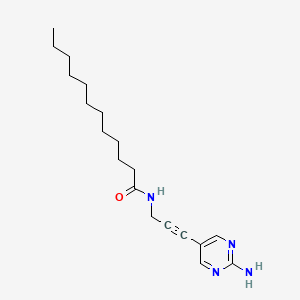
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol](/img/structure/B12970027.png)

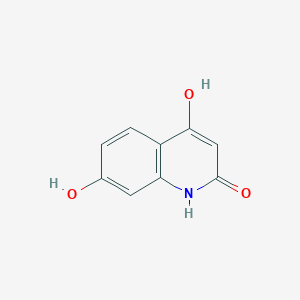
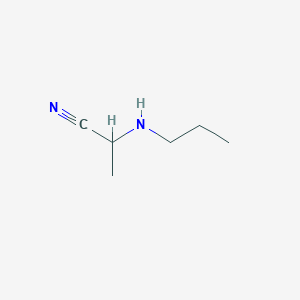
![2-(Methylsulfanyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B12970048.png)
